Catalytic Efficiency of AoIRED on 2-MPN
The imine reductase AoIRED from Amycolatopsis orientalis exhibits up to 100‑fold greater catalytic efficiency for 2‑methyl‑1‑pyrroline (the conjugate base of 2‑methyl‑1‑pyrrolinium) compared with other imine reductases acting on alternative substrates, including the (S)‑selective IRED from Streptomyces sp. GF3546 .
| Evidence Dimension | Catalytic efficiency (kcat/KM) on the target imine |
|---|---|
| Target Compound Data | Up to 100‑fold higher catalytic efficiency for 2‑MPN |
| Comparator Or Baseline | Other IREDs (e.g., Streptomyces sp. GF3546 IRED) with alternative imine substrates |
| Quantified Difference | ≈100‑fold |
| Conditions | NADPH‑dependent reduction, in‑vitro enzyme assay |
Why This Matters
Demonstrates that 2‑methyl‑1‑pyrrolinium is a privileged substrate for engineered biocatalytic processes, delivering superior throughput in chiral amine synthesis relative to other imine substrates.
- [1] Aleku, G. A., Man, H., France, S. P., Leipold, F., Hussain, S., Toca-Gonzalez, L., Marchington, R., Hart, S., Turkenburg, J. P., Grogan, G., & Turner, N. J. (2016). Stereoselectivity and Structural Characterization of an Imine Reductase (IRED) from Amycolatopsis orientalis. ACS Catalysis, 6(6), 4280–4289. https://doi.org/10.1021/acscatal.6b00782 View Source
